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molecular formula C10H21NO2 B6327139 Ethyl 2-(dipropylamino)acetate CAS No. 2644-22-6

Ethyl 2-(dipropylamino)acetate

Cat. No. B6327139
M. Wt: 187.28 g/mol
InChI Key: IBXYVYNIABWHQV-UHFFFAOYSA-N
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Patent
US06399809B1

Procedure details

The synthesis of this compound, which can also be called di-n-propylglycine ethyl ester, was later optimized (P. M. Hardy, l. N. Lingham, Int. J. Peptide Protein Res. 21, 392-405 (1983)). The synthesis of ethyl 2,2-di-n-propylcyanoacetate 2 gave a yield of 81%, while the subsequent reaction to give the 2,2-di-n-propylmalonic acid monoamide ethyl ester 3 gave a yield of 82%. Following further reaction with bromine and NaOH in CHCl3 at low temperature, the N-bromoamide 4 was not isolated, but, following treatment with a 4-fold excess of sodium hydroxide solution, the corresponding isocyanate 6 in a distillative yield of 81% was obtained. The latter was then refluxed with an excess of 3M HCl. Subsequent alkalinization with sodium hydroxide solution gave the amino ester 5 in a yield of 87%. The overall yield of this synthesis was about 47% starting from cyanoacetic ester 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3]C(=O)CN(CCC)CCC)C.[CH2:14]([C:17]([C:26]#[N:27])([CH2:23][CH2:24][CH3:25])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH3:16]>>[CH2:21]([O:20][C:18](=[O:19])[C:17]([CH2:23][CH2:24][CH3:25])([CH2:14][CH2:15][CH3:16])[C:26]([NH2:27])=[O:3])[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(CCC)CCC)=O
Step Two
Name
Peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C(=O)OCC)(CCC)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound, which
CUSTOM
Type
CUSTOM
Details
gave a yield of 81%
CUSTOM
Type
CUSTOM
Details
while the subsequent reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)N)(CCC)CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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